4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position, an isopropyl group at the 7-position, and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired compound . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as N-iodosuccinimide (NIS) and solvents like dichloromethane (DCM) are employed.
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in solvents like toluene are used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in studying the inhibition of specific enzymes and signaling pathways, such as the JAK-STAT pathway.
Chemical Biology: It is employed in the design of molecular probes for investigating biological processes at the molecular level.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby interfering with signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the isopropyl and methyl substituents but shares the core structure.
Pyrazolo[3,4-d]pyrimidine: A similar scaffold with a pyrazole ring fused to the pyrimidine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related structure with additional fused rings.
Uniqueness
4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which can influence its biological activity and selectivity. The presence of the isopropyl and methyl groups can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-2-methyl-7-propan-2-ylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-6(2)14-5-4-8-9(11)12-7(3)13-10(8)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCOINLVHJHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2C(C)C)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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